[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine
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Overview
Description
[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine: is an organic compound that features a cyclopropylmethoxy group attached to a 2-methylphenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.
Attachment to the Phenyl Ring: The cyclopropylmethoxy chloride is then reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide, to form 4-(cyclopropylmethoxy)-2-methylphenol.
Formation of the Methanamine Group: The final step involves the reaction of 4-(cyclopropylmethoxy)-2-methylphenol with formaldehyde and ammonia to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance its binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[4-(Methoxyphenyl)methanamine]: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
[4-(Cyclopropylmethoxy)phenyl]methanamine: Lacks the 2-methyl group on the phenyl ring.
[4-(Cyclopropylmethoxy)-2-methylphenol]: Similar structure but with a hydroxyl group instead of a methanamine group.
Uniqueness:
- The presence of both the cyclopropylmethoxy and methanamine groups in [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine provides unique reactivity and potential biological activity compared to its analogs.
- The combination of these functional groups may result in enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCLLDCSVYUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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